molecular formula C14H11BrO2 B12086018 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid

1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid

Cat. No.: B12086018
M. Wt: 291.14 g/mol
InChI Key: IPDOZTIQDRKCIE-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bromine atom and the cyclopropane ring contribute to its reactivity and binding affinity with various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical processes .

Comparison with Similar Compounds

1-(5-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(5-Chloronaphthalen-2-YL)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoronaphthalen-2-YL)cyclopropane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    1-(5-Iodonaphthalen-2-YL)cyclopropane-1-carboxylic acid: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atom, which can influence its chemical behavior and applications .

Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

1-(5-bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H11BrO2/c15-12-3-1-2-9-8-10(4-5-11(9)12)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17)

InChI Key

IPDOZTIQDRKCIE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)C(=CC=C3)Br)C(=O)O

Origin of Product

United States

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